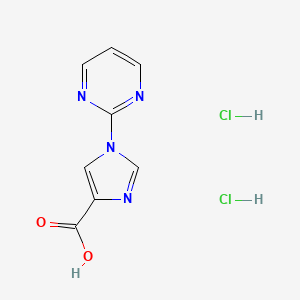

1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

描述

属性

IUPAC Name |

1-pyrimidin-2-ylimidazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2.2ClH/c13-7(14)6-4-12(5-11-6)8-9-2-1-3-10-8;;/h1-5H,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFICMTSZTCWMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(N=C2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyrimidine derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazole or pyrimidine compounds.

科学研究应用

1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance in contemporary research.

Basic Information

- Chemical Formula : C8H8Cl2N4O2

- Molecular Weight : 263.08 g/mol

- CAS Number : 1808532-55-9

- Appearance : Powder

Structural Characteristics

The compound features a pyrimidine ring fused with an imidazole structure, which contributes to its biological activity. The presence of carboxylic acid and dihydrochloride functional groups enhances its solubility and reactivity.

Antiviral Activity

This compound has been investigated for its potential as an inhibitor of HIV integrase. In studies examining its efficacy, it was found that specific derivatives exhibited significant inhibition of the LEDGF/p75 binding pocket, which is crucial for viral replication. For instance, compounds derived from this scaffold showed promising results in cell-based assays, achieving moderate antiviral activity against HIV-1 by inhibiting integrase interactions .

Antibacterial Properties

作用机制

The mechanism of action of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-carboxylic acid derivatives. Below is a comparative analysis with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparison

Physicochemical and Functional Differences

Solubility: The dihydrochloride salt form of the pyrimidin-2-yl derivative enhances water solubility compared to non-salt analogs like 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid . The aminoethyl-substituted compound (CID 83479767) exhibits superior solubility in polar solvents due to its protonated amine groups .

Reactivity :

- Pyrimidine rings participate in hydrogen bonding and π-π interactions, making the target compound more reactive in catalytic or receptor-binding contexts than chlorophenyl derivatives .

- Chlorophenyl-substituted analogs (e.g., CAS 1422385-98-5) show higher electrophilicity at the imidazole ring due to electron-withdrawing Cl substituents .

Biological Activity: Pyrimidine-containing derivatives are often explored as kinase inhibitors or antiviral agents, whereas chlorophenyl analogs are more common in antimicrobial research . Aminoalkyl-substituted compounds (e.g., CID 83479767) are frequently studied for neurotransmitter modulation due to their amine functionality .

Research Implications

The structural diversity among imidazole-carboxylic acid derivatives highlights the importance of substituent selection in drug design. The pyrimidin-2-yl group in the target compound offers unique electronic properties for targeting enzymes like tyrosine kinases, while chlorophenyl and aminoalkyl variants cater to niche applications in antimicrobial and neurological research, respectively .

生物活性

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to present a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H8Cl2N4O2 |

| Molecular Weight | 263.08 g/mol |

| CAS Number | 1808532-55-9 |

| IUPAC Name | 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid; dihydrochloride |

| Appearance | Powder |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties. The compound exhibits significant cytotoxic effects against multiple human cancer cell lines.

Anticancer Activity

Recent research indicates that derivatives of imidazole and pyrimidine compounds show promising anticancer activity. For instance, a study evaluated the anticancer effects of related compounds against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The results demonstrated that some derivatives exhibited IC50 values as low as 0.01 µM, indicating potent activity compared to the positive control, etoposide, which had IC50 values ranging from 0.17 to 3.34 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle progression.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Targeting Specific Signaling Pathways : It may modulate pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives in preclinical settings:

- Study on Antitumor Activity : A series of compounds derived from imidazole and pyrimidine were synthesized and tested against various cancer cell lines. Notably, one compound demonstrated superior anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics .

- Mechanistic Studies : Research indicated that the compound could inhibit specific kinases involved in tumor growth, leading to decreased viability in treated cells compared to untreated controls .

- In Vivo Studies : Preliminary animal studies suggest that compounds similar to this compound can reduce tumor size significantly without severe side effects, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。